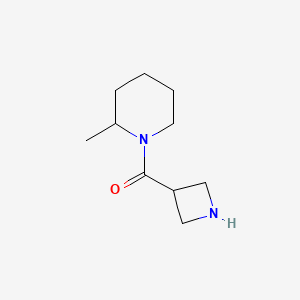

1-(Azetidine-3-carbonyl)-2-methylpiperidine

説明

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring, which contributes to their reactivity . This ring strain drives the reactivity of azetidines, making them useful in organic synthesis and medicinal chemistry .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions . Azetidines can undergo various chemical reactions, including functionalization .

Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their four-membered ring structure . This structure imparts considerable ring strain, which drives their reactivity and contributes to their stability .

科学的研究の応用

Antibacterial Agents Synthesis

A significant application of azetidine-containing compounds is in the development of antibacterial agents. Studies by Frigola et al. (1995) have shown that the stereochemistry of azetidine moieties plays a crucial role in enhancing the antibacterial activity of quinolone and naphthyridine derivatives. Their research on chiral azetidinylquinolones demonstrated the importance of absolute stereochemistry at the azetidine and oxazine rings in increasing in vitro activity and oral efficacy against bacterial infections. This research indicates a targeted approach in antibiotic development utilizing the structural specificity of azetidine derivatives for improved therapeutic outcomes (Frigola et al., 1995).

Enzyme Inhibitors

Another application is the synthesis of enzyme inhibitors, as exemplified by the work of Cvetovich et al. (1996), who developed a potent inhibitor for human leukocyte elastase, L-694,458, through chiral synthesis involving azetidine intermediates. This research highlights the potential of azetidine-containing compounds in designing inhibitors that could modulate enzyme activity, a crucial aspect in treating various diseases where enzyme regulation plays a significant role (Cvetovich et al., 1996).

Synthesis of Functionalized Azetidines

Further, research into the synthesis of functionalized azetidines and their applications in creating spirocycles, as investigated by Jones et al. (2016), showcases the versatility of azetidine derivatives in organic synthesis. Their work on silver-catalyzed 1,3-dipolar cycloaddition reactions opened pathways for the construction of complex molecular architectures, demonstrating the utility of azetidine derivatives in advanced synthetic strategies (Jones et al., 2016).

Azetidine in Material Science

Additionally, Wang et al. (2006) explored the application of azetidine-containing compounds in material science, particularly in the development of self-curable aqueous-based polyurethane dispersions. By incorporating azetidine end groups, they achieved a self-curing mechanism that enhances the cross-linking and performance properties of polyurethane coatings. This application demonstrates the potential of azetidine derivatives in creating innovative materials with improved properties (Wang et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

azetidin-3-yl-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8-4-2-3-5-12(8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYANYYRHLPTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidine-3-carbonyl)-2-methylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

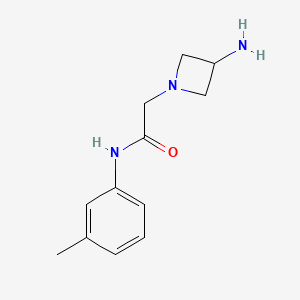

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)

![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)

![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)

![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)

![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)

![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)

![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)